Comparative Viability and Growth Inhibition in E. coli: AHA vs. Homopropargylglycine (HPG)
In a direct head-to-head study assessing the differential toxicity of bioorthogonal non-canonical amino acids in Escherichia coli, L-azidohomoalanine (AHA) demonstrated a significantly higher tolerance threshold compared to the common alternative, L-homopropargylglycine (HPG). AHA permitted bacterial growth at concentrations up to 9 mM, whereas HPG exposure resulted in complete growth inhibition in the range of 5.6–90 μM and significantly reduced growth rates at concentrations as low as >0.35 μM [1].
| Evidence Dimension | Toxicity / Growth Inhibition |
|---|---|
| Target Compound Data | Permissive for growth up to 9 mM |
| Comparator Or Baseline | Homopropargylglycine (HPG): Complete growth inhibition at 5.6–90 μM; significant growth rate reduction at >0.35 μM |
| Quantified Difference | AHA is tolerated at concentrations over 25,000-fold higher than the minimum inhibitory range of HPG. |
| Conditions | Escherichia coli cultures; acute toxicity and growth assays |
Why This Matters
For BONCAT and other bacterial metabolic labeling studies, AHA's lower acute toxicity allows for robust protein tagging without compromising cell viability, whereas HPG's toxicity can severely confound experimental results.
- [1] Landor, L. A. I., et al. (2023). Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. Journal of Microbiological Methods, 205, 106423. View Source
